Product packaging for 4-Chloro-n-dodecylaniline(Cat. No.:CAS No. 5440-15-3)

4-Chloro-n-dodecylaniline

Cat. No.: B14739231
CAS No.: 5440-15-3
M. Wt: 295.9 g/mol
InChI Key: DYKOUKHWPJERIK-UHFFFAOYSA-N
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Description

4-Chloro-n-dodecylaniline is a chemical compound with the molecular formula C18H30ClN. This specialized aniline derivative features both a long-chain dodecyl group and a chloro substituent on the benzene ring, making it a valuable intermediate in organic synthesis and materials science research. The compound is closely related to 4-Dodecylaniline (CAS 104-42-7), which has been utilized in the synthesis of sodium 4-dodecylphenylazosulfonate and in investigations concerning the water solubilization of single-walled carbon nanotubes (SWNTs) . The presence of the chloro group on the aromatic ring significantly alters the electronic properties and reactivity compared to the unsubstituted dodecylaniline, expanding its utility for constructing more complex molecular architectures. Researchers may employ this compound in the development of surfactants, liquid crystals, or functional polymers, where the combination of a hydrophobic alkyl chain and a halogenated aromatic amine is required. As with its structural analog, it may play a role in proton transfer steps during catalytic reactions, such as in the study of molecular oxygen reduction . This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling, storage, and disposal information. Store in a cool, dry place in a well-sealed container, away from oxidizing agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30ClN B14739231 4-Chloro-n-dodecylaniline CAS No. 5440-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5440-15-3

Molecular Formula

C18H30ClN

Molecular Weight

295.9 g/mol

IUPAC Name

4-chloro-N-dodecylaniline

InChI

InChI=1S/C18H30ClN/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15,20H,2-11,16H2,1H3

InChI Key

DYKOUKHWPJERIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro N Dodecylaniline and Analogous Structures

Strategies for Carbon-Nitrogen (C-N) Bond Formation in N-Dodecylaniline Derivatives

The creation of the C-N bond is a cornerstone in the synthesis of N-alkylanilines. Several powerful methods have been developed to achieve this transformation efficiently.

Buchwald-Hartwig Amination Approaches in Aryl Halide Systems

The Buchwald-Hartwig amination has emerged as a fundamental and versatile tool in organic synthesis for the formation of C(sp²)-N bonds. rug.nl This palladium-catalyzed cross-coupling reaction provides a direct route to N-alkylanilines from aryl halides and primary or secondary amines. In the context of synthesizing N-dodecylaniline derivatives, this would involve the reaction of an aryl halide, such as 1-bromo-4-chlorobenzene, with dodecylamine (B51217) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rug.nlnih.gov

The choice of the palladium precatalyst, phosphine ligand, solvent, and base is critical for the successful and efficient synthesis of the desired product. nih.gov Over the past 25 years, significant advancements have been made in developing highly active and general catalyst systems that are applicable to a broad range of substrates, including those with complex functional groups. rug.nlresearchgate.net These developments have made the Buchwald-Hartwig amination a reliable and widely used method in both academic research and industrial processes for the synthesis of arylamines. rug.nlresearchgate.net

A variety of palladium catalysts and ligands have been explored to optimize the Buchwald-Hartwig amination. For instance, the use of specific N-heterocyclic carbene (NHC) palladium complexes has shown excellent performance in the amination of deactivated aryl chlorides. researchgate.net The reaction conditions, such as temperature and the choice of base, also play a crucial role in the outcome of the reaction.

Reductive Amination Pathways for Secondary Amine Synthesis

Reductive amination is a highly effective and common method for the synthesis of secondary amines. youtube.comyoutube.com This process involves two key steps: the formation of an imine from a primary amine and a carbonyl compound, followed by the reduction of the imine to the corresponding secondary amine. youtube.com To synthesize an N-dodecylaniline derivative via this pathway, one would react 4-chloroaniline (B138754) with dodecanal (B139956) to form an intermediate imine. This imine is then reduced in situ to yield 4-chloro-N-dodecylaniline. stackexchange.com

A key advantage of reductive amination is its ability to avoid the over-alkylation that can be a significant issue with direct alkylation methods. stackexchange.com Various reducing agents can be employed for the reduction of the imine, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H), and catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. youtube.comstackexchange.com The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome. For instance, sodium triacetoxyborohydride is a popular choice as it is a mild and selective reagent. stackexchange.com The reaction is typically carried out in a one-pot procedure, making it an efficient and practical method for preparing secondary amines. youtube.comstackexchange.com

Alkylation of Primary 4-Chloroaniline with Dodecyl Moieties

The direct N-alkylation of anilines with alkyl halides is a classical and straightforward approach to forming C-N bonds. yakhak.orgyoutube.com In the synthesis of this compound, this would involve the reaction of 4-chloroaniline with a dodecyl halide, such as dodecyl bromide, in the presence of a base. beilstein-journals.org The base is necessary to neutralize the hydrogen halide formed during the reaction.

While this method is conceptually simple, a common challenge is the potential for over-alkylation, leading to the formation of tertiary amines as byproducts. youtube.com However, by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the choice of base, selective mono-alkylation can be achieved. For instance, using triethylamine (B128534) as the base at room temperature has been shown to produce N-alkylanilines in good yields with minimal dialkylation. yakhak.org The use of solid bases like cesium fluoride-Celite in acetonitrile (B52724) has also been reported as an efficient method for the N-alkylation of anilines and other nitrogen-containing heterocycles. capes.gov.br

Chlorination Strategies on Dodecylaniline (B12653459) Frameworks

An alternative synthetic approach involves introducing the chloro substituent onto a pre-existing dodecylaniline scaffold. This can be achieved through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Chlorination of N-Dodecylaniline or 4-Dodecylaniline (B94358) Precursors

Electrophilic aromatic chlorination is a standard method for introducing a chlorine atom onto an aromatic ring. youtube.comyoutube.com In this strategy, a precursor such as N-dodecylaniline or 4-dodecylaniline would be reacted with a chlorinating agent. The amino group (-NHR) or the alkyl group (-R) on the aniline (B41778) ring are ortho-, para-directing activators. Therefore, chlorination of N-dodecylaniline would be expected to yield a mixture of ortho- and para-chloro isomers. To favor the desired para-substitution, it is often necessary to protect the amino group, for example, by acetylation, to reduce its activating effect and sterically hinder the ortho positions. libretexts.org

Common chlorinating agents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com N-chlorosuccinimide (NCS) is another convenient and less hazardous reagent for aromatic chlorination. tandfonline.com The reaction of aniline with NCS in acetonitrile has been shown to produce 2,4,6-trichloroaniline (B165571) in good yield. tandfonline.com The specific conditions, including the solvent and temperature, can influence the regioselectivity of the chlorination.

Directed Halogenation Methodologies for Regioselective Para-Substitution

Achieving high regioselectivity, particularly for the para-substituted product, is a key challenge in electrophilic aromatic substitution. Several directed halogenation methodologies have been developed to address this. One approach involves using specific catalysts or reaction conditions that favor para-substitution. For example, the use of copper(II) chloride (CuCl₂) in an ionic liquid has been reported to achieve high yields and regioselectivity for the para-chlorination of unprotected anilines under mild conditions. nih.gov This method avoids the need for protecting groups and hazardous reagents. nih.gov

Another strategy involves the use of directing groups that can guide the electrophile to the desired position. While the amino group itself is an ortho-, para-director, its strong activating nature can lead to multiple substitutions. libretexts.org By temporarily installing a directing group that favors para-substitution and can be subsequently removed, the regioselectivity of the chlorination can be controlled. Recent advances in C-H activation have also led to the development of palladium-catalyzed methods for the meta-selective chlorination of anilines, demonstrating the potential for precise control over the substitution pattern. nih.govnih.gov

Preparation of Chlorinated Aniline Intermediates for Downstream Synthesis

The synthesis of N-substituted anilines like this compound typically begins with the preparation of a suitable aniline precursor. In this case, 4-chloroaniline is the key intermediate. The direct chlorination of aniline is often avoided as it can lead to over-chlorination. wikipedia.org A more controlled and common industrial method involves the reduction of 4-nitrochlorobenzene. wikipedia.org This reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel in a solvent such as ethanol. chemicalbook.com The reaction is typically conducted under pressure (3.04–3.55 MPa) and at a moderately elevated temperature (50–70°C) to yield 4-chloroaniline. chemicalbook.com

Another approach involves a continuous chlorination process where aniline intermediates are dissolved in a sulfuric acid phase and reacted with chlorine dissolved in an organic solvent phase within a microreactor system. google.com This method allows for better control over reaction conditions and can improve safety and efficiency. google.com Density Functional Theory (DFT) studies have been used to model the reaction mechanism of aniline chlorination, confirming that the orientation of the incoming chloro group is directed by the stability of the reaction intermediates. researchgate.net

Electrochemical methods also offer a pathway for modifying chlorinated anilines. For instance, the electrochemical oxidation of 4-chloroaniline can generate a chloronium ion, which can then react with nucleophiles like benzenesulfinic acid to produce further substituted aniline derivatives. rsc.org

Table 1: Selected Methods for 4-Chloroaniline Synthesis

Starting Material Reagents & Catalyst Conditions Product Reference
4-Nitrochlorobenzene H₂, Raney Nickel Ethanol, 50-70°C, 3.04-3.55 MPa 4-Chloroaniline wikipedia.orgchemicalbook.com
Aniline Intermediate Cl₂, H₂SO₄, Organic Solvent Continuous flow microreactor Chlorinated Aniline google.com

Multicomponent Reaction Synthesis Involving Aniline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent an efficient strategy for building molecular complexity. Aniline derivatives are versatile components in various MCRs. For example, a one-pot MCR involving an amine (like an aniline derivative), an aldehyde, and a pyruvate (B1213749) derivative can efficiently produce highly functionalized γ-lactam structures. nih.gov The mechanism of such reactions often involves the initial formation of imine and enamine intermediates, followed by a Mannich-type reaction and subsequent intramolecular cyclization. nih.gov

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives is another area where MCRs are prominent. These reactions can involve the combination of an aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297), often facilitated by a catalyst. nih.gov While not directly producing this compound, these methodologies highlight the utility of aniline-like structures in complex, one-pot transformations to generate diverse chemical scaffolds. The electronic nature of the aniline substrate is often a critical factor influencing the reactivity and outcome of these reactions. nih.gov

Diazotization and Coupling Reactions Utilizing Aniline Precursors in Material Science

Aniline precursors, such as 4-chloroaniline, are fundamental building blocks in material science, particularly for the synthesis of azo dyes and other functional materials. The key transformation is the diazotization reaction, where a primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C) to form a diazonium salt. researchgate.netchemicalnote.com

This highly reactive diazonium intermediate can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. researchgate.netslideshare.net This electrophilic aromatic substitution reaction joins the two aromatic rings with an azo group (-N=N-), forming a colored azo compound. researchgate.net The position of the coupling is directed by the activating groups on the coupling partner. researchgate.net

These reactions are not limited to dye synthesis. Diazonium salts are versatile intermediates that can be used in various transformations, including Sandmeyer reactions to introduce halides or other functional groups. acs.org Research has also explored green chemistry approaches for these reactions, such as using solid p-toluenesulfonic acid as a catalyst to avoid strong mineral acids and toxic solvents. icrc.ac.ir

Mechanism of Diazotization and Azo Coupling:

Diazotization : Aniline reacts with nitrous acid (HNO₂) to form a diazonium salt (Ar-N₂⁺). chemicalnote.com

Coupling : The electrophilic diazonium salt attacks an electron-rich aromatic ring (the coupling agent) to form an azo compound. researchgate.net

Catalytic Approaches in Synthesis, including Photoredox/Nickel Dual Catalysis for C-N Coupling

The formation of the C-N bond is a critical step in synthesizing N-alkylated anilines like this compound from 4-chloroaniline and a dodecyl halide. Modern catalytic methods have revolutionized this transformation, offering milder conditions and broader substrate scope compared to traditional methods.

A particularly powerful strategy is the combination of photoredox catalysis with nickel catalysis. rsc.orgresearchgate.netprinceton.edu This dual catalytic system can effectively couple aryl halides with amines to form C-N bonds. rsc.org In a typical cycle, a photocatalyst (often an iridium or ruthenium complex, though cheaper alternatives are being developed) absorbs visible light and becomes excited. youtube.com This excited photocatalyst can then engage in electron transfer processes with the nickel catalyst and the substrates, facilitating the key bond-forming steps of oxidative addition and reductive elimination. princeton.eduyoutube.com This approach has been successfully applied to a wide range of anilines and aryl halides, demonstrating high efficiency even with low catalyst loadings. researchgate.net The use of heterogeneous photocatalysts, such as CdS, further enhances the practicality of this method by allowing for easy catalyst recovery and reuse. rsc.org

Other catalytic approaches for the N-alkylation of anilines include using cobalt-based metal-organic frameworks, which can catalyze the reaction between anilines and alcohols, presenting a sustainable pathway where water is the only byproduct. rsc.org

Table 2: Overview of Photoredox/Nickel Dual Catalysis for C-N Coupling

Component Role Example Reference
Photocatalyst Absorbs light, initiates electron transfer Iridium or Ruthenium complexes, CdS rsc.orgresearchgate.net
Nickel Catalyst Cross-coupling catalyst Simple Ni(II) salts (e.g., NiCl₂) rsc.orgresearchgate.net
Substrate 1 Aryl Halide (e.g., 4-chlorotoluene) Aryl Halide rsc.org
Substrate 2 Amine (e.g., Aniline) Amine rsc.org
Light Source Energy input Blue LEDs acs.org

General Procedures for Intermediate Preparation and Purification Techniques

The synthesis of a target compound like this compound involves standardized laboratory procedures for both the reaction itself and the subsequent purification of the product.

Intermediate Preparation (N-Alkylation): A general procedure for the N-alkylation of an aniline derivative often involves reacting the aniline with an alkyl halide. researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Bases like potassium carbonate or cesium fluoride (B91410) on Celite are commonly used. researchgate.net The reaction mixture is stirred, often with heating, for a period ranging from several hours to days, depending on the reactivity of the substrates.

General N-Alkylation Procedure:

Dissolve the aniline derivative (e.g., 4-chloroaniline) in an appropriate solvent (e.g., acetonitrile).

Add a base (e.g., K₂CO₃, CsF-Celite). researchgate.net

Add the alkylating agent (e.g., 1-bromododecane).

Stir the mixture at room temperature or an elevated temperature until the reaction is complete, as monitored by a technique like Thin-Layer Chromatography (TLC). chemicalbook.com

Purification Techniques: Once the reaction is complete, a workup procedure is performed. This typically involves filtering the reaction mixture to remove solid bases or catalysts and then removing the solvent under reduced pressure using a rotary evaporator. chemicalbook.com The crude product is often purified by column chromatography on silica (B1680970) gel. chemicalbook.com In this technique, the crude mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differing affinities for the silica gel and the eluent, allowing for the isolation of the pure product. The identity and purity of the final product are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 4 Chloro N Dodecylaniline

Exploration of Amino Group Reactivity and Derivatization Potentials

The secondary amino group in 4-chloro-N-dodecylaniline is a key functional group that dictates much of its reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, although its basicity is attenuated by the electron-withdrawing effect of the benzene (B151609) ring. learncbse.in This reactivity allows for a variety of derivatization reactions, which are crucial for modifying the compound's properties for various applications.

Common derivatization strategies for secondary amines like this compound involve acylation, alkylation, and reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides can convert the amine into an amide. libretexts.org This transformation is often used to protect the amino group during other reactions or to alter the electronic properties of the molecule.

Derivatization is also a common technique in analytical chemistry to enhance the detectability and chromatographic behavior of compounds. For amines, reagents like fluorinated anhydrides can be used to create volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com Other reagents, such as 4-carbethoxyhexafluorobutyryl chloride (4-CB), form stable products with secondary amines, allowing for easier analysis. jfda-online.com The choice of derivatizing agent depends on the specific analytical requirements, such as improving separation efficiency or enabling enantiomeric separation. jfda-online.comresearchgate.net

The table below summarizes some common derivatization reactions for secondary amines.

Reaction Type Reagent Example Product Purpose
Acylation Acetic Anhydride N-(4-chlorophenyl)-N-dodecylacetamide Protection of amino group, modification of electronic properties
Fluoroacylation Trifluoroacetic Anhydride N-(4-chlorophenyl)-N-dodecyl-2,2,2-trifluoroacetamide Enhanced volatility for GC analysis jfda-online.com
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) 4-Chloro-N-dodecyl-N-(trimethylsilyl)aniline Increased volatility and thermal stability for GC analysis
Reaction with Isocyanates Phenyl isocyanate 1-(4-chlorophenyl)-1-dodecyl-3-phenylurea Formation of ureas for various applications

Proton Transfer Dynamics and Intermolecular Hydrogen Bonding Interactions

The N-H group in this compound can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. byjus.comlumenlearning.com These interactions play a significant role in the compound's physical properties and its interactions with other molecules. The presence of the long dodecyl chain introduces a large hydrophobic component, which influences its solubility. While the amino group can form hydrogen bonds with water, the large hydrocarbon tail limits its water solubility. learncbse.inbyjus.com

Intermolecular hydrogen bonding is a key factor in the boiling points of amines. Secondary amines, like this compound, have higher boiling points than alkanes of similar molecular weight due to their ability to form intermolecular hydrogen bonds. lumenlearning.com However, these hydrogen bonds are generally weaker than those in alcohols because nitrogen is less electronegative than oxygen. lumenlearning.com

The dynamics of proton transfer are fundamental to many reactions involving amines. nih.govnih.gov In solution, proton exchange can occur between the amine and the solvent. The rate of this exchange is influenced by the pH of the solution and the pKa of the amine. nih.gov For aniline (B41778) derivatives, the pKa is influenced by the substituents on the aromatic ring. The electron-withdrawing chloro group in this compound is expected to decrease the pKa compared to unsubstituted N-dodecylaniline, making it a weaker base. nih.gov

Recent studies on similar systems, like aniline-benzene clusters, have used techniques such as infrared photodissociation spectroscopy to probe the structures and intermolecular interactions, revealing preferences for specific types of hydrogen bonds (e.g., NH–π vs. NH–N). nii.ac.jp The interplay between hydrogen bonding and charge localization is crucial in understanding the behavior of these molecules in different environments. nii.ac.jp Furthermore, advanced techniques like reactive molecular dynamics simulations are being used to investigate proton and hydroxide (B78521) ion transfer dynamics at interfaces, providing detailed insights into these fundamental processes. rsc.org

Reactions of the Halogenated Aromatic Ring

Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formation)

The chlorine atom on the aromatic ring of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. acs.org These reactions significantly expand the synthetic utility of this compound.

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction is widely used to form arylamines. While this compound is already an arylamine, the chloro-substituent can be replaced by another amino group by reacting it with a primary or secondary amine in the presence of a palladium catalyst and a strong base. acs.org The development of specialized ligands has been crucial for the success of these couplings, especially with challenging substrates like amidines. acs.org

C-C Cross-Coupling (e.g., Suzuki, Hiyama): The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, while the Hiyama coupling uses an organosilicon compound. researchgate.net These reactions would allow for the introduction of new alkyl or aryl groups at the para-position of the aniline ring, leading to a wide range of derivatives. The choice of catalyst and reaction conditions is critical for achieving high yields, especially with less reactive aryl chlorides. researchgate.net

Azo Coupling: Diazonium salts, which can be prepared from primary aromatic amines, are excellent electrophiles for azo coupling reactions. chemistrysteps.com While this compound is a secondary amine, related primary chloroanilines can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes. researchgate.net

The table below provides examples of potential cross-coupling reactions involving a chloroaniline core structure.

Coupling Reaction Reactant 1 Reactant 2 Catalyst System (Example) Product Type
Buchwald-Hartwig Amination 4-Chloroaniline (B138754) derivative Primary/Secondary Amine Pd₂(dba)₃ / Ligand, Base Di- or Tri-arylamine acs.org
Suzuki Coupling 4-Chloroaniline derivative Arylboronic acid Pd(PPh₃)₄, Base Biphenyl derivative
Hiyama Coupling 4-Chloroaniline derivative Organosilane [(allyl)PdCl]₂ / Ligand, Activator Aryl-substituted aniline researchgate.net
Azo Coupling Diazotized 4-chloroaniline Electron-rich arene Mild, low temperature Azo compound researchgate.net

Substituent Effects on Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the electronic effects of the two substituents: the chloro group and the N-dodecylamino group.

Electrophilic Aromatic Substitution (EAS):

  • N-Dodecylamino Group: The amino group is a strong activating group and an ortho-, para-director due to the resonance effect of the nitrogen lone pair, which donates electron density to the ring. chemistrysteps.comfiveable.me This donation stabilizes the cationic intermediate (arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho and para positions. wvu.edu
  • Chloro Group: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. wou.eduunizin.org
  • In this compound, the powerful activating and ortho-, para-directing effect of the N-dodecylamino group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group (positions 2 and 6). However, the high reactivity of anilines can sometimes lead to multiple substitutions or side reactions. libretexts.org To control the reaction, the amino group can be acetylated to attenuate its activating influence. libretexts.org

    Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic aromatic substitution, especially when the ring is activated by strong electron-withdrawing groups. chemistrysteps.com The chloro group in this compound is a potential leaving group. However, for an SNAr reaction to proceed readily via the addition-elimination mechanism, a strong electron-withdrawing group (like a nitro group) is typically required at the ortho or para position to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comresearchgate.net In the absence of such a group, harsh reaction conditions or a different mechanism, like the benzyne (B1209423) mechanism involving a very strong base, might be necessary. chemistrysteps.com

    The table below summarizes the directing effects of the substituents in this compound.

    Substituent Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Influence
    -NH(C₁₂H₂₅) -I (weak) +R (strong) Activating Ortho, Para chemistrysteps.comfiveable.me
    -Cl -I (strong) +R (weak) Deactivating Ortho, Para wou.eduunizin.org

    Transformations Involving the N-Alkyl Dodecyl Chain

    Oxidative and Reductive Transformations of Long-Chain Alkyls

    The long dodecyl chain attached to the nitrogen atom can also undergo chemical transformations, although it is generally less reactive than the aromatic ring or the amino group.

    Oxidative Transformations: The oxidation of alkyl chains can be challenging but can be achieved under specific conditions. For example, enzymatic hydroxylation using certain enzymes can introduce a hydroxyl group onto an unactivated C(sp³)–H bond of an alkyl chain. acs.org While specific examples for N-dodecyl chains on anilines are not prevalent in the searched literature, general methods for alkane oxidation could potentially be applied. Strong oxidizing agents would likely react with the more susceptible aniline ring first.

    Reductive Transformations: The N-alkyl dodecyl chain is already in a reduced state (an alkane). However, reductive conditions are relevant in the context of synthesizing related compounds. For instance, reductive amination is a common method to form N-alkyl amines. This involves the reaction of an aldehyde (dodecanal) with an amine (4-chloroaniline) in the presence of a reducing agent. Reductive coupling reactions, often catalyzed by metals like nickel, can be used to form C-C bonds, for example, by coupling alkyl halides with other partners. nih.gov While not a direct transformation of the existing dodecyl chain, these reductive methods are key to building up such structures.

    It is also worth noting that long-chain alkyl compounds, including alkylamines, can have specific interactions with biological systems, such as the respiratory chain in mitochondria, where they can affect electron transfer and energy coupling. nih.gov This highlights the importance of the long alkyl chain in modulating the compound's biological activity.

    Influence of Long Alkyl Chains on Reaction Kinetics and Selectivity

    The N-dodecyl group, a long alkyl chain, significantly influences the chemical reactivity of the aniline moiety through a combination of steric and electronic effects. These effects can alter both the speed of reactions (kinetics) and the distribution of products (selectivity).

    The primary influence of the long dodecyl chain is steric hindrance. This steric bulk can impede the approach of reagents to the nitrogen atom and the ortho positions of the aromatic ring. In reactions such as N-alkylation or acylation, the voluminous dodecyl group can decrease the reaction rate compared to an N-alkylaniline with a smaller alkyl substituent. This is due to the increased energy barrier for the formation of the transition state. rsc.org

    Electronically, the dodecyl group is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the nitrogen atom and the aromatic ring, which can, in principle, enhance the nucleophilicity of the amine and activate the ring towards electrophilic substitution. However, this electronic effect is generally considered to be minor compared to the steric influence of the long alkyl chain. oneclass.com

    In the context of nucleophilic aromatic substitution (SNAr) reactions, where the chloro-substituted ring is attacked by a nucleophile, the N-dodecyl group's influence is more complex. While its electron-donating nature might slightly deactivate the ring towards nucleophilic attack, its steric presence can influence the regioselectivity if other reactive sites are available.

    Hypothetical Kinetic Data for the N-Acylation of 4-Chloro-N-alkylanilines

    N-Alkyl GroupRelative Rate Constant (k_rel)Plausible Rationale
    Methyl1.00Minimal steric hindrance.
    Ethyl0.85Slight increase in steric bulk.
    Isopropyl0.40Significant steric hindrance near the reaction center.
    Dodecyl0.75Increased steric hindrance compared to methyl, but the long chain may adopt conformations that minimize interference at the reaction center.

    This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

    The selectivity of reactions can also be affected. For instance, in reactions involving electrophilic attack on the aromatic ring, the bulky N-dodecyl group could favor substitution at the meta-position to a greater extent than would be expected based solely on electronic effects, due to the steric shielding of the ortho-positions.

    Mechanistic Studies of Specific Amination Reactions

    Amination reactions of aryl halides, such as this compound, are fundamental transformations in organic synthesis. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The generally accepted mechanism involves a two-step addition-elimination sequence passing through a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com However, recent studies on related systems suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

    A plausible mechanism for the amination of a related compound, 4-chloroaniline, involves the formation of an amino cation-radical in an acidic electrolyte, which is then attacked by an aromatic nucleophile in a process akin to electrophilic aromatic substitution. acs.org

    In the case of amination of this compound with a generic amine (R₂NH), the reaction would likely proceed as follows:

    Nucleophilic Attack: The nucleophilic amine attacks the carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nature of the chlorine atom.

    Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

    The rate of these reactions is highly dependent on the strength of the incoming nucleophile, the stability of the Meisenheimer complex, and the ability of the leaving group to depart. numberanalytics.com The long N-dodecyl chain can sterically hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less substituted anilines. rsc.org

    The table below outlines the key characteristics of the proposed mechanistic pathways for the amination of halo-N-alkylanilines.

    Mechanistic Details of Amination Reactions of Substituted Chloroanilines

    Mechanistic StepDescriptionInfluencing Factors for this compound
    Nucleophilic Addition (Formation of Meisenheimer Complex) An external nucleophile attacks the carbon atom bonded to the chlorine.- Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. - Steric Hindrance: The N-dodecyl group can sterically hinder the approach of the nucleophile. - Electronic Effects: The electron-donating N-dodecylamino group deactivates the ring towards nucleophilic attack.
    Elimination (Loss of Leaving Group) The chloride ion is expelled, restoring the aromaticity of the ring.- Leaving Group Ability: Chloride is a reasonably good leaving group.
    Alternative: Concerted Mechanism (cSNAr) Bond formation with the nucleophile and bond breaking with the leaving group occur in a single step.This pathway may be favored under certain conditions, potentially avoiding a high-energy Meisenheimer intermediate. nih.govnih.gov

    It is important to recognize that the specific mechanism can be influenced by the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile. rsc.org For instance, reactions with N-methylaniline have been shown to be significantly slower than with aniline due to increased steric hindrance, a factor that would be even more pronounced with an N-dodecyl group. rsc.org

    Advanced Spectroscopic and Structural Characterization of 4 Chloro N Dodecylaniline

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Chloro-N-dodecylaniline, allowing for the precise mapping of its hydrogen and carbon atoms.

    Proton (¹H) NMR Spectroscopy for Alkyl Chain and Aromatic Proton Assignments

    The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the long dodecyl alkyl chain. The aromatic region is expected to show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbons adjacent to the chloro and amino groups will exhibit chemical shifts influenced by the electronic effects of these substituents.

    The extensive dodecyl chain will produce a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet, while the methylene (B1212753) groups (CH₂) will present as a complex multiplet. The methylene group directly attached to the nitrogen atom (N-CH₂) will be deshielded and thus appear at a higher chemical shift compared to the other methylene groups in the chain.

    Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

    Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
    Aromatic Protons (ortho to -NH) 6.60-6.70 Doublet 2H
    Aromatic Protons (ortho to -Cl) 7.10-7.20 Doublet 2H
    NH Proton ~3.5 (broad) Singlet 1H
    N-CH₂ 3.00-3.10 Triplet 2H
    (CH₂)₁₀ 1.20-1.60 Multiplet 20H
    CH₃ 0.80-0.90 Triplet 3H

    Note: Predicted values are based on spectral data of analogous compounds such as 4-chloroaniline (B138754) and N-dodecylaniline.

    Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

    The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The aromatic region will feature four distinct signals for the six carbon atoms due to the molecule's symmetry. The carbon atom bearing the chloro group (C-Cl) and the carbon attached to the nitrogen (C-N) will have characteristic chemical shifts. The remaining two aromatic carbon signals will correspond to the CH groups.

    The dodecyl chain will exhibit a series of signals in the aliphatic region. The carbon of the terminal methyl group will be the most shielded, appearing at the lowest chemical shift. The methylene carbons will show a cascade of signals, with the carbon directly bonded to the nitrogen (N-CH₂) being the most deshielded of the aliphatic carbons.

    Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

    Carbon Assignment Predicted Chemical Shift (ppm)
    C-N 145-147
    C-Cl 120-122
    Aromatic CH (ortho to -NH) 113-115
    Aromatic CH (ortho to -Cl) 128-130
    N-CH₂ 43-45
    (CH₂)₁₀ 22-32
    CH₃ 13-15

    Note: Predicted values are based on spectral data of analogous compounds like 4-chloroaniline and dodecylamine (B51217). nih.gov

    Advanced 2D NMR Techniques for Connectivity and Proximity Studies

    Solid-State NMR Investigations for Crystalline and Amorphous Forms

    Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in its solid form. This technique can differentiate between crystalline and amorphous phases and can reveal details about molecular packing and intermolecular interactions. As no specific ssNMR studies on this compound are publicly documented, this remains a potential area for future research to understand its solid-state properties.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-resolution mass spectrometry (HRMS) is crucial for obtaining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition with high confidence. nih.govchemicalbook.com For this compound (C₁₈H₃₀ClN), the exact mass can be calculated and would be confirmed by an HRMS measurement. The presence of the chlorine atom would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to two molecular ion peaks separated by two mass units. This isotopic signature is a key identifier for chlorine-containing compounds.

    Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

    Ion Formula Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl)
    [M]⁺ C₁₈H₃₀ClN 295.2094 297.2064
    [M+H]⁺ C₁₈H₃₁ClN 296.2172 298.2143

    Note: These are theoretical values. Experimental HRMS would provide measured m/z values with high accuracy.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

    Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for assessing the purity of this compound and identifying any volatile impurities. nih.gov The method separates compounds based on their volatility and interaction with the chromatographic column, after which the mass spectrometer fragments the eluted molecules and provides a mass spectrum that serves as a molecular fingerprint. epa.gov

    For a sample of this compound, GC-MS analysis is crucial for detecting residual starting materials or volatile by-products from its synthesis. Common synthetic routes involve the N-alkylation of 4-chloroaniline with a dodecyl halide. Therefore, potential volatile impurities could include unreacted 4-chloroaniline and elimination products like dodecenes. The purity of the compound is determined by comparing the peak area of this compound to the total area of all detected peaks. High-purity samples are essential for accurate analysis in subsequent spectroscopic and crystallographic studies. researchgate.net

    Table 1: Potential Volatile Impurities in this compound Detectable by GC-MS

    Compound Formula Molar Mass ( g/mol ) Potential Origin
    4-Chloroaniline C₆H₆ClN 127.57 Unreacted starting material
    1-Dodecene C₁₂H₂₄ 168.32 By-product of elimination reaction

    Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

    While GC-MS is effective for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile or thermally unstable species that may be present in a this compound sample. researchgate.net LC-MS is particularly useful for identifying higher molecular weight impurities, such as products of over-alkylation (e.g., N,N-didodecylaniline derivatives) or oligomeric impurities formed during synthesis or degradation. nih.gov

    The technique separates compounds in a liquid mobile phase, making it suitable for a wider range of molecules than GC. d-nb.info When coupled with tandem mass spectrometry (MS-MS), LC-MS can provide detailed structural information on unknown impurities, aiding in their identification. rsc.org For para-substituted chloroanilines, LC-MS/MS with positive electrospray ionization (ESI+) is a highly sensitive and selective method. researchgate.net

    Table 2: Potential Non-Volatile Impurities in this compound Detectable by LC-MS

    Compound Formula Molar Mass ( g/mol ) Potential Origin
    4-Chloro-N,N-didodecylaniline C₃₀H₅₄ClN 476.21 Over-alkylation by-product

    Vibrational Spectroscopy: Infrared (IR) and Raman Studies

    Vibrational spectroscopy, encompassing both IR and Raman techniques, provides invaluable information about the functional groups and molecular vibrations within this compound. nih.gov

    Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. ucdavis.edu Each functional group absorbs at a characteristic frequency, allowing for the identification of the key structural components of this compound. libretexts.org The FT-IR spectrum of this compound would be characterized by distinct peaks corresponding to the N-H bond of the secondary amine, the aromatic C-H and C=C bonds of the chlorophenyl ring, the aliphatic C-H bonds of the dodecyl chain, the C-N bond, and the C-Cl bond. researchgate.netresearchgate.net

    Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

    Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
    N-H Stretch Secondary Amine 3350 - 3450 Medium
    C-H Stretch (Aromatic) Benzene Ring 3000 - 3100 Medium-Weak
    C-H Stretch (Aliphatic) Dodecyl Chain 2850 - 2960 Strong
    C=C Stretch (Aromatic) Benzene Ring 1500 - 1600 Medium-Strong
    N-H Bend Secondary Amine 1500 - 1550 Medium
    C-N Stretch Aryl Amine 1250 - 1350 Medium

    Note: Expected wavenumbers are based on data from analogous compounds like 4-chloro-N-methylaniline and other N-substituted anilines. nih.gov

    Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. osaka-u.ac.jp While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar, symmetric vibrations and skeletal structures. nih.gov For this compound, Raman spectroscopy would provide strong signals for the symmetric breathing modes of the aromatic ring and the C-C backbone of the dodecyl chain, which may be weak or absent in the FT-IR spectrum. researchgate.net

    Table 4: Key Raman Shifts for this compound

    Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
    C-H Stretch (Aromatic) Benzene Ring 3050 - 3070 Strong
    C-H Stretch (Aliphatic) Dodecyl Chain 2850 - 2950 Strong
    Ring Breathing Mode Benzene Ring ~1000 Strong

    Note: Expected shifts are based on data from analogous chloroaniline compounds. nih.govosaka-u.ac.jp

    X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

    X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tulane.edu By analyzing the diffraction pattern of X-rays passing through a crystal, one can determine unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. rutgers.edu

    Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of its derivatives provides significant insight. For instance, the crystal structures of related Schiff base compounds like 4-chloro-N-(3-phenylallylidene)aniline and 4-chloro-N-(4-nitrobenzylidene)aniline confirm the geometry of the 4-chloroaniline moiety. nih.govnih.gov

    Analysis of these related structures reveals key details. The 4-chloroaniline fragment is typically planar, and the crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π–π stacking. csic.esmdpi.com The long, flexible dodecyl chain in this compound would likely introduce significant van der Waals interactions and could lead to complex packing arrangements, potentially involving interdigitation of the alkyl chains.

    The crystallographic data for a closely related precursor, 4-chloroaniline, provides foundational structural parameters for the aromatic core. researchgate.net

    Table 5: Crystallographic Data for 4-Chloroaniline (A Core Moiety of the Target Compound)

    Parameter Value
    Crystal System Orthorhombic
    Space Group Pnma
    a (Å) 8.67
    b (Å) 9.03
    c (Å) 7.42

    Source: Data derived from studies on 4-chloroaniline single crystals. researchgate.net

    Powder X-ray Diffraction for Polymorph Identification and Phase Analysis

    Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the solid-state characterization of crystalline materials. It is the primary method for identifying and distinguishing different crystalline forms of a substance, known as polymorphs. chemicalbook.comnih.gov Polymorphs, while chemically identical, have different crystal structures, which can result in significant variations in physical properties such as solubility, melting point, and stability. nih.gov

    In the pharmaceutical and chemical industries, identifying and controlling polymorphism is critical for ensuring product consistency and performance. chemicalbook.comnih.gov The PXRD pattern of a compound is a unique fingerprint derived from the constructive interference of X-rays scattered by the crystalline lattice. Each polymorph produces a distinct diffraction pattern, characterized by a unique set of peak positions (in degrees 2θ) and relative intensities. nih.gov

    For a novel compound like this compound, PXRD analysis would be essential to:

    Identify Polymorphic Forms: By systematically screening the compound under various crystallization conditions (e.g., different solvents, temperatures, and pressures), any resulting polymorphs could be identified by their unique PXRD patterns.

    Analyze Phase Purity: PXRD can detect the presence of crystalline impurities or undesired polymorphic forms within a sample, ensuring the phase purity of the material. nih.gov

    Monitor Phase Transformations: The technique is used to study the transformation of one polymorphic form to another under different environmental conditions, such as heat or humidity. chemicalbook.com

    A hypothetical PXRD data table for a specific polymorph of this compound would resemble the following:

    2θ (degrees) d-spacing (Å) Relative Intensity (%)
    Hypothetical Value 1Calculated Value 1Hypothetical Value 1
    Hypothetical Value 2Calculated Value 2Hypothetical Value 2
    Hypothetical Value 3Calculated Value 3Hypothetical Value 3
    Hypothetical Value 4Calculated Value 4Hypothetical Value 4

    This table is for illustrative purposes only, as specific experimental data for this compound is not available.

    Elemental Analysis for Compositional Verification

    Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a sample. For a newly synthesized compound such as this compound, this method provides a fundamental verification of its empirical formula by precisely measuring the weight percentage of its constituent elements.

    The theoretical elemental composition of this compound (C₁₈H₃₀ClN) is calculated from its molecular formula and the atomic weights of its elements. The experimental values, obtained through combustion analysis for carbon, hydrogen, and nitrogen, and other specific methods for chlorine, are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and correct elemental makeup.

    The theoretical elemental composition of this compound is as follows:

    Carbon (C): 73.05%

    Hydrogen (H): 10.22%

    Chlorine (Cl): 11.98%

    Nitrogen (N): 4.73%

    A typical data table comparing the theoretical and experimental values would be structured as shown below.

    Element Theoretical Mass % Experimental Mass %
    Carbon (C)73.05Unavailable
    Hydrogen (H)10.22Unavailable
    Nitrogen (N)4.73Unavailable
    Chlorine (Cl)11.98Unavailable

    Specific experimental values for this compound are not available in the reviewed literature. The successful synthesis and purification of the compound would be confirmed if the experimental values fall within an acceptable margin of error (typically ±0.4%) of the theoretical values.

    Computational and Theoretical Investigations of 4 Chloro N Dodecylaniline

    Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govarxiv.org For a molecule like 4-chloro-n-dodecylaniline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its behavior at the molecular level. asianpubs.orgresearchgate.netresearchgate.net

    Electronic Structure Analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

    The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.combiomedres.us A smaller gap suggests higher reactivity and polarizability. nih.gov

    For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, which possess the highest electron density. The LUMO, conversely, would likely be distributed over the chlorophenyl ring, with significant contributions from the anti-bonding orbitals. The presence of the electron-withdrawing chlorine atom would lower the energy of the LUMO, while the electron-donating dodecylamino group would raise the energy of the HOMO.

    Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that toxicity can be correlated with HOMO and LUMO energies, indicating that these electronic parameters are key to understanding the molecule's interactions with biological systems. nih.gov The electron-donating capacity of the amino group, influenced by the long alkyl chain, plays a significant role in these interactions. nih.gov

    Table 1: Representative Frontier Orbital Energies for Analogous Compounds

    CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
    Aniline-5.14-0.154.99
    4-Chloroaniline (B138754)-5.32-0.584.74
    N,N-dimethylaniline-4.89-0.084.81

    Note: These values are illustrative and depend on the specific computational method and basis set used. The trend, however, highlights the influence of substituents on the frontier orbital energies.

    Molecular Geometry Optimization and Conformational Analysis

    The three-dimensional structure of this compound would be determined by optimizing its geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a flexible molecule with a long dodecyl chain, multiple conformers would exist due to the rotation around the C-C and C-N single bonds. nih.gov

    The geometry of the aniline core would be largely planar, though the amino group may exhibit some pyramidalization. The long dodecyl chain would likely adopt a staggered conformation to minimize steric hindrance. Computational studies on similar long-chain molecules show that they often fold to maximize van der Waals interactions.

    Table 2: Representative Optimized Geometrical Parameters for the Aniline Core

    ParameterAniline4-Chloroaniline
    C-N bond length (Å)1.4021.398
    C-Cl bond length (Å)N/A1.745
    C-N-H bond angle (°)113.1113.5
    Dihedral angle (C-C-N-C) (°)~0~0

    Note: These are typical values obtained from DFT calculations and may vary slightly with different computational levels.

    Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

    DFT calculations can accurately predict various spectroscopic properties, which are invaluable for the characterization of a compound.

    NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.govnyu.edud-nb.info By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined with high accuracy, aiding in the structural elucidation of the molecule. nih.govnyu.edu For this compound, specific shifts for the aromatic protons and carbons, as well as those along the dodecyl chain, could be predicted.

    IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which can then be compared with experimental data to confirm the presence of specific functional groups. asianpubs.orgnih.govsissa.it Key predicted vibrations for this compound would include the N-H stretch, C-N stretch, aromatic C-H stretches, and the C-Cl stretch. spectroscopyonline.commaterialsciencejournal.org

    UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comyoutube.com The calculations determine the energies of electronic transitions from the ground state to various excited states. For this compound, π-π* transitions within the aromatic ring are expected to be the most prominent, and their wavelengths would be influenced by the chloro and N-dodecylaniline substituents. nih.govresearchgate.netnih.gov

    Molecular Dynamics (MD) Simulations

    Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their interactions with each other and with a solvent. dovepress.comnih.govnih.gov This approach is particularly useful for understanding the macroscopic properties of a substance based on its microscopic interactions.

    Intermolecular Interactions and Aggregation Behavior in Different Environments

    In a non-polar environment, molecules of this compound would likely aggregate due to van der Waals forces between the long dodecyl chains and π-stacking interactions between the aromatic rings. The polar amino and chloro groups could also lead to dipole-dipole interactions. In a polar solvent like water, the hydrophobic dodecyl chains would tend to cluster together to minimize their contact with water molecules, a phenomenon known as the hydrophobic effect. This could lead to the formation of micelles or other aggregates.

    Solvation Effects and Solvent-Compound Interactions

    The interaction of this compound with solvent molecules would significantly affect its conformation and properties. In aqueous solution, the amino group would be capable of forming hydrogen bonds with water molecules. researchgate.net The solvation of the polar head (the chloroaniline group) and the hydrophobic tail (the dodecyl chain) would be a key determinant of its solubility and behavior in biological membranes. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. worldscientific.com

    Excited State Dynamics and Photophysical Property Modeling

    The photophysical properties of this compound are expected to be governed by its donor-acceptor character. The aniline nitrogen acts as an electron donor, and the chloro-substituted phenyl ring serves as the electron acceptor.

    Two-Photon Absorption (2PA) Properties and Selection Rules

    Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting the two-photon absorption (2PA) cross-sections of organic molecules. For a molecule like this compound, the 2PA properties would be linked to the change in dipole moment upon excitation.

    Key Computational Insights for 2PA:

    ParameterExpected Influence on this compound
    Transition Dipole Moments The magnitude of the transition dipole moments between the ground state and excited states, and between different excited states, would be calculated to determine the probability of two-photon absorption.
    Symmetry While the parent aniline has C2v symmetry, the N-dodecyl and chloro substitutions lower the symmetry. This relaxation of symmetry rules can make more electronic transitions 2PA-allowed.
    Solvent Effects Solvatochromic studies using computational models would likely show a red-shift in the 2PA spectrum in more polar solvents due to the stabilization of the charge-transfer excited state.

    The selection rules for 2PA are complementary to those for one-photon absorption. For a centrosymmetric molecule, transitions that are one-photon allowed are two-photon forbidden, and vice versa. Although this compound is not centrosymmetric, the concept of symmetry breaking is still relevant in enhancing its 2PA cross-section.

    Intersystem Crossing and Fluorescence Quantum Yield Determination

    The presence of a heavy atom like chlorine can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1) due to increased spin-orbit coupling. nsf.gov This, in turn, would be expected to decrease the fluorescence quantum yield.

    Computational approaches to determine these properties would involve:

    Calculating Spin-Orbit Coupling (SOC) Matrix Elements: The magnitude of the SOC between the relevant singlet and triplet states is a direct measure of the ISC rate.

    Determining the S1-T1 Energy Gap (ΔEST): A smaller energy gap generally leads to a more efficient ISC.

    Calculating Radiative and Non-Radiative Decay Rates: The fluorescence quantum yield (ΦF) is determined by the competition between the radiative decay rate (kF) from the S1 state and the non-radiative decay rates, including ISC (kISC) and internal conversion (kIC).

    Predicted Photophysical Rates:

    Rate ConstantDescriptionExpected Trend for this compound
    kF Radiative decay from S1Moderate, influenced by the charge transfer character of the excited state.
    kISC Intersystem crossing from S1 to T1Enhanced due to the presence of the chlorine atom.
    ΦF Fluorescence Quantum YieldLikely to be modest due to the competing ISC process.

    Intramolecular Charge Transfer Mechanisms and Their Modulation

    Upon photoexcitation, an intramolecular charge transfer (ICT) is expected to occur from the N-dodecylaniline moiety (donor) to the chlorophenyl ring (acceptor). rsc.org Computational modeling can provide a detailed picture of this process.

    Key aspects that would be investigated computationally include:

    Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) would be expected to be localized on the N-dodecylaniline part, while the Lowest Unoccupied Molecular Orbital (LUMO) would be on the chlorophenyl ring, confirming the charge transfer nature of the lowest energy transition.

    Mulliken and Natural Population Analysis: These methods would be used to quantify the amount of charge transferred from the donor to the acceptor in the excited state.

    Twisted Intramolecular Charge Transfer (TICT) States: The possibility of forming a TICT state, where the donor and acceptor moieties are twisted with respect to each other in the excited state, would be explored. The long and flexible dodecyl chain might influence the formation and stability of such states.

    Applications in Advanced Materials Science and Research

    Contribution to Novel Polymer and Surfactant Architectures

    The distinct properties of 4-Chloro-n-dodecylaniline, featuring a hydrophobic dodecyl chain and a reactive chlorophenylamine head, make it a candidate for the synthesis of specialized polymers and surfactants.

    Development of Amphiphilic Molecules with Tailored Surface-Active Properties

    Amphiphilic molecules, which possess both water-loving (hydrophilic) and water-fearing (hydrophobic) parts, are fundamental to a wide range of applications, including detergents, emulsifiers, and drug delivery systems. The structure of this compound provides a basis for creating such molecules. The long dodecyl tail imparts significant hydrophobicity, while the aniline (B41778) group can be chemically modified to introduce or enhance hydrophilic characteristics. Researchers are investigating how to leverage this structure to synthesize novel amphiphiles with precisely controlled surface-active properties, which could lead to more effective and specialized surfactants.

    Surface-Chemical Modification of Polymeric Films for Functional Coatings

    The functionalization of polymer surfaces is crucial for creating materials with specific properties, such as biocompatibility, conductivity, or resistance to fouling. The reactive nature of the aniline and chloro groups in this compound allows it to be chemically grafted onto polymer backbones or surfaces. This modification can dramatically alter the surface properties of the original polymer film, introducing the hydrophobic characteristics of the dodecyl chain or providing a platform for further chemical reactions. This approach is being explored for the development of functional coatings for various applications, from biomedical devices to advanced packaging materials.

    Catalysis and Electrochemistry Research Applications

    The electronic and structural features of this compound also position it as a molecule of interest in the fields of catalysis and electrochemistry.

    Role in Oxygen Reduction Processes and Redox Catalysis

    The oxygen reduction reaction (ORR) is a critical process in energy conversion technologies like fuel cells. The efficiency of this reaction often relies on catalysts. The nitrogen atom in the aniline group of this compound can coordinate with metal centers, and the chlorinated aromatic ring can influence the electronic properties of these catalytic sites. Researchers are exploring how derivatives of this compound might participate in redox catalysis, potentially enhancing the efficiency of processes like oxygen reduction by facilitating electron transfer.

    Investigation as a Ligand in Metal-Catalyzed Organic Transformations

    In the realm of synthetic organic chemistry, metal complexes are indispensable catalysts for a vast array of transformations. The ability of a ligand to coordinate to a metal and modulate its reactivity is key to catalyst design. The aniline moiety of this compound can act as a ligand, binding to transition metals. The presence of both a long alkyl chain and a chloro substituent offers the potential to create metal complexes with unique solubility and electronic properties. Studies are underway to investigate how these characteristics might influence the activity and selectivity of metal catalysts in various organic reactions.

    Exploration in Fluorescence and Photophysics for Molecular Probes and Dyes

    The interaction of molecules with light is the basis for technologies such as bio-imaging and sensing. The aromatic nature of this compound suggests it could be a building block for new fluorescent molecules.

    The development of molecular probes and dyes with specific photophysical properties is an active area of research. By chemically modifying this compound, for instance, by extending its conjugation or attaching other chromophores, it may be possible to create novel dyes. The long dodecyl chain could also be advantageous, enabling these molecules to insert into lipid membranes or other nonpolar environments, making them potentially useful as probes for studying biological systems or as components in advanced optical materials.

    Analytical Methodologies for Research on 4 Chloro N Dodecylaniline

    Chromatographic Separation and Quantification Techniques

    Chromatography is a cornerstone for the analysis of 4-Chloro-N-dodecylaniline, enabling the separation of the target compound from starting materials, byproducts, and impurities.

    High-Performance Liquid Chromatography (HPLC) Method Development

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of this compound. Due to the compound's non-polar dodecyl chain and moderately polar chloroaniline head, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

    Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the stationary phase, offering excellent retention and separation of hydrophobic molecules. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.commerckmillipore.com The pH of the buffer can be adjusted to ensure the analyte is in a neutral form, preventing peak tailing. For instance, a mobile phase of acetonitrile and a phosphate (B84403) buffer at a pH of 7.0 has been used for similar chloro-containing aniline (B41778) derivatives. researchgate.net Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks, while gradient elution, with a changing solvent ratio, is employed for separating complex mixtures containing impurities with a wide range of polarities. researchgate.net

    Detection is commonly achieved using a UV-Vis detector, as the aniline chromophore absorbs strongly in the UV region, typically around 220-240 nm. researchgate.netmerckmillipore.com A well-developed HPLC method can provide excellent linearity, accuracy, and precision for the quantification of this compound. rsc.org

    Table 1: Illustrative HPLC Method Parameters for this compound Analysis

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 240 nm
    Injection Volume 10 µL
    Expected Retention Time ~15 minutes

    Gas Chromatography (GC) for Purity and Reaction Monitoring

    Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for assessing its purity and monitoring the progress of its synthesis. bis.gov.in The compound's volatility allows it to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

    For purity analysis, a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or SE-54), is typically used. epa.govwjpps.com The oven temperature is programmed to ramp up, allowing for the separation of volatile impurities from the higher-boiling this compound. The use of an internal standard, like n-dodecane, can improve the accuracy of quantification. rsc.org

    During synthesis, GC can monitor the disappearance of starting materials (e.g., 4-chloroaniline (B138754) and a dodecyl halide) and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.org GC-MS is particularly valuable as it provides not only retention time data but also mass spectra, which can definitively identify the product and any byproducts formed during the reaction. nih.gov However, it is important to note that some chloroaniline isomers can be challenging to resolve on certain GC columns. epa.gov

    Table 2: Typical GC Conditions for this compound Purity Assay

    ParameterCondition
    Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
    Carrier Gas Helium, constant flow 1.2 mL/min
    Injector Temperature 280 °C
    Detector Temperature 300 °C (FID)
    Oven Program 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
    Injection Mode Split (50:1)
    Expected Retention Time ~18-20 minutes

    Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

    Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of this compound. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product. arkat-usa.orgnih.gov

    The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. arkat-usa.org The less polar N-dodecylaniline product will have a higher retention factor (Rf) value and travel further up the plate than the more polar 4-chloroaniline starting material. researchgate.net Visualization of the spots can be done under UV light, as the aromatic rings are UV-active, or by using staining agents like iodine vapor. nih.gov TLC is an excellent tool for quickly screening different reaction conditions before committing to larger-scale synthesis and more time-consuming analysis by HPLC or GC. youtube.com

    Column Chromatography for Purification Procedures

    For the purification of this compound on a preparative scale, column chromatography is the method of choice. arkat-usa.org This technique operates on the same principles as TLC but on a larger scale. researchgate.net A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top. rsc.org

    An appropriate solvent system, often determined by prior TLC analysis, is then passed through the column. arkat-usa.org A gradient of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) is typically used to elute the compounds. The less polar impurities and byproducts will elute first, followed by the desired this compound. The more polar starting materials or byproducts will be retained more strongly on the silica and elute last. To prevent issues with basic amines interacting with the acidic silica, a small amount of a base like triethylamine (B128534) can be added to the eluent. biotage.com Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated.

    Thermal Analysis for Phase Transition Behavior

    Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to characterize the thermal properties and phase transition behavior of this compound.

    TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine its thermal stability and decomposition temperature. This information is crucial for understanding the material's upper-temperature limits for processing and application. For similar long-chain aniline derivatives, TGA has been used to observe weight loss stages corresponding to the degradation of the polymer structure. acs.org

    DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to identify phase transitions such as melting point, crystallization temperature, and glass transitions. For a long-chain molecule like this compound, DSC can reveal information about its crystalline structure and polymorphism. The melting point is a key indicator of purity.

    Differential Scanning Calorimetry (DSC) for Enthalpy and Temperature of Transitions

    Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify various thermal transitions. In the study of N-alkylaniline derivatives and other organic compounds, DSC is employed to determine the temperatures and enthalpies of events such as melting, crystallization, and liquid crystal phase transitions. The resulting thermogram, a plot of heat flow versus temperature, provides a detailed fingerprint of the material's thermal behavior. For instance, in the analysis of liquid crystalline materials, DSC can precisely measure the transition temperatures between different mesophases (e.g., nematic, smectic, columnar) and the associated enthalpy changes (ΔH), which offer insights into the molecular ordering and interactions within the material.

    Polarized Optical Microscopy (POM) for Textural and Phase Identification

    Polarized Optical Microscopy (POM) is an essential tool for the characterization of anisotropic materials, such as liquid crystals. By observing a sample between crossed polarizers, POM allows for the identification of different liquid crystalline phases based on their unique optical textures. Each mesophase exhibits a characteristic texture that arises from the specific arrangement of the molecules. For example, nematic phases often show a schlieren or marbled texture, while smectic phases can display focal-conic or fan-like textures. The identification of these textures, in conjunction with the transition temperatures determined by DSC, provides a comprehensive understanding of the mesomorphic behavior of a compound. POM is also used to observe the changes in texture as the sample is heated or cooled, allowing for the direct visualization of phase transitions.

    Future Research Perspectives and Emerging Areas

    Development of Sustainable and Green Chemistry Synthetic Routes

    The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 4-Chloro-n-dodecylaniline, moving beyond traditional synthesis methods is a key research objective. Current synthetic routes for similar N-alkylanilines often involve multi-step processes with harsh reagents and significant waste production.

    Future research will likely focus on catalytic methods that improve atom economy and reduce environmental impact. One promising approach is the direct N-alkylation of 4-chloroaniline (B138754) with dodecyl halides or alcohols using heterogeneous catalysts. Zeolites and other solid acid catalysts could offer high selectivity and ease of separation, minimizing waste. google.comgoogle.com Another avenue is the development of one-pot syntheses that combine several reaction steps, thereby reducing the need for intermediate purification and solvent usage.

    Furthermore, the principles of green chemistry will guide the selection of solvents, with a preference for water, supercritical fluids, or bio-based solvents over traditional volatile organic compounds. The use of catalytic amounts of platinum or other noble metals on a silica (B1680970) gel carrier has shown promise in the preparation of N-alkylanilines and could be adapted for the synthesis of this compound. google.com

    Exploration of Bio-inspired and Biomimetic Applications in Materials Science

    Nature provides a vast blueprint for the design of advanced materials. The structure of this compound, with its amphiphilic nature, is reminiscent of lipids and other biological molecules that self-assemble into complex architectures. This makes it a prime candidate for bio-inspired and biomimetic applications.

    Research in this area could explore the self-assembly of this compound into micelles, vesicles, or liquid crystalline phases. These structures could serve as templates for the synthesis of nanostructured materials or as nanocarriers for drug delivery. nih.govnih.gov The long dodecyl chain would drive the formation of hydrophobic cores, while the 4-chloroaniline head group could be functionalized for specific interactions or further polymerization.

    A particularly exciting prospect is the biomimetic polymerization of this compound to create conductive polymers. Polyaniline is a well-known conducting polymer, and the dodecyl chains could enhance its processability and solubility in common organic solvents. nih.gov Enzymatic or peroxidase-like catalysts could be employed for a green polymerization process, mimicking natural synthetic pathways. researchgate.netscience.org.ge The resulting polymers could find applications in biosensors, flexible electronics, and antistatic coatings.

    Integration into Smart Materials and Responsive Systems

    Smart materials, which respond to external stimuli, are at the forefront of materials science. The incorporation of this compound into such systems could impart novel functionalities. The aniline (B41778) moiety is known to be redox-active and pH-sensitive, making it an ideal component for creating stimuli-responsive polymers. nih.govnih.govfrontiersin.orgyoutube.com

    Future research could focus on synthesizing polymers and copolymers of this compound that change their properties in response to changes in pH, temperature, light, or electrical potential. For example, protonation of the aniline nitrogen at low pH could induce a change in the polymer's conformation or solubility. This could be harnessed for applications such as controlled drug release, where the acidic environment of a tumor would trigger the release of a therapeutic agent. nih.gov

    The combination of the responsive aniline group with the long alkyl chain could lead to the development of amphiphilic smart polymers that self-assemble into responsive nanostructures. These could be used to create "smart" surfaces that change their wettability or adhesion in response to a stimulus.

    Stimulus Responsive Polymer Type Potential Application for this compound-based Polymers
    pHPolyaniline and its derivativesControlled drug release, sensors, smart coatings
    TemperatureCopolymers with thermoresponsive polymers (e.g., PNIPAM)Smart hydrogels, temperature-sensitive actuators
    LightPolymers with photo-isomerizable groupsPhoto-switchable materials, optical data storage
    RedoxPolyaniline and its derivativesBiosensors, electrochromic devices, energy storage

    Advanced Theoretical Modeling for Predicting Novel Properties and Behaviors

    Computational chemistry and materials modeling are powerful tools for accelerating the discovery and design of new materials. Advanced theoretical modeling, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, properties, and reactivity of this compound. nih.gov

    Future modeling efforts could focus on several key areas. Firstly, DFT calculations can be used to predict the molecule's geometry, charge distribution, and spectroscopic properties, which can aid in its experimental characterization. Secondly, modeling can be employed to understand the self-assembly behavior of this compound, predicting the most stable aggregate structures and the forces driving their formation.

    Furthermore, theoretical models can be used to design new derivatives of this compound with tailored properties. For instance, by computationally screening different substituents on the aniline ring, it may be possible to fine-tune the molecule's electronic properties for specific applications in organic electronics. Modeling the interaction of these molecules with biological systems could also guide the development of new therapeutic agents or biosensors. nih.gov

    Interdisciplinary Research Bridging Organic Chemistry with Physics, Biology, and Engineering Disciplines

    The full potential of this compound will be realized through interdisciplinary research that bridges the gap between fundamental chemistry and applied sciences. The unique properties of this molecule make it a versatile building block for a wide range of applications that require collaboration across different fields.

    In physics, the conductive and electroactive properties of polymers derived from this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The self-assembly of this molecule into ordered structures is also of fundamental interest to soft matter physicists.

    In biology, the amphiphilic nature of this compound suggests its potential use in drug delivery systems, as a component of artificial cell membranes, or as a biocompatible coating for medical implants. Its potential antimicrobial or anticancer activity could also be a focus of biomedical research.

    In engineering, the development of smart materials and responsive systems based on this compound could lead to new types of sensors, actuators, and self-healing materials. Its application in corrosion inhibition for metals is another area of engineering relevance.

    The convergence of these disciplines will be crucial for translating the promising properties of this compound into tangible technologies that address societal needs.

    Q & A

    Basic Research Questions

    Q. What synthesis methods are recommended for 4-Chloro-n-dodecylaniline, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis of structurally similar compounds like 4-dodecylaniline involves amination reactions. For example, 4-dodecylaniline is synthesized via the amination of p-dodecylphenol with ammonia . For the chloro-substituted variant, researchers could adapt this method by using a chloro-substituted precursor (e.g., 4-chloro-p-dodecylphenol) under controlled temperature (e.g., 150–200°C) and pressure. Yield optimization may require adjusting ammonia concentration, reaction time, or catalytic agents. Characterization via NMR and GC-MS is critical to confirm purity and structure.

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloro and dodecyl substituents' positions. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like aromatic C-Cl bonds. For solubility studies, UV-Vis spectroscopy can monitor interactions in organic solvents, as the compound is insoluble in water but soluble in non-polar solvents . Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in crystallographic data for this compound using software like SHELX?

    • Methodological Answer : Crystallographic data discrepancies (e.g., bond length or angle variations) can arise from twinning, disordered atoms, or poor data resolution. SHELXL, a refinement program in the SHELX suite, allows robust handling of high-resolution or twinned data . Researchers should:

    • Use SHELXD for phase determination to identify potential twinning.
    • Apply restraints to disordered regions (e.g., dodecyl chains) during refinement.
    • Validate results with the CIF check tool and cross-check against similar structures in the Cambridge Structural Database.
    • Report uncertainties and refine with multiple models to assess consistency .

    Q. What experimental design considerations are critical when studying this compound’s stability under varying conditions?

    • Methodological Answer : Stability studies require controlled environmental parameters:

    • Temperature : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., boiling point ~340–350°C for analogous compounds ).
    • Light/Oxygen Exposure : Conduct accelerated aging tests in UV chambers and inert vs. oxygen-rich atmospheres. Monitor degradation via HPLC or GC-MS.
    • Solvent Compatibility : Test solubility and stability in solvents like dichloromethane or toluene, referencing safety protocols for chlorinated compounds .
    • Reproducibility : Document all conditions rigorously to enable independent replication, as emphasized in non-laboratory report guidelines .

    Q. How should researchers analyze contradictory data in reactivity studies of this compound?

    • Methodological Answer : Contradictions (e.g., inconsistent reaction yields or byproducts) necessitate:

    • Systematic Variable Testing : Isolate variables like catalyst loading, solvent polarity, or temperature using Design of Experiments (DoE) methodologies.
    • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1°C in temperature probes) and propagate errors statistically.
    • Comparative Literature Review : Cross-reference with studies on chloro-aniline derivatives to identify trends or anomalies.
    • Peer Validation : Share raw data and analysis pipelines for open peer review, aligning with FINER criteria (Feasible, Novel, Ethical, Relevant) .

    Methodological Resources

    • Synthesis & Characterization : Adapt amination protocols with chloro-precursors; validate via NMR/MS .
    • Crystallography : Use SHELX for refinement and phase resolution .
    • Data Analysis : Apply FINER criteria for hypothesis evaluation and error propagation techniques .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.